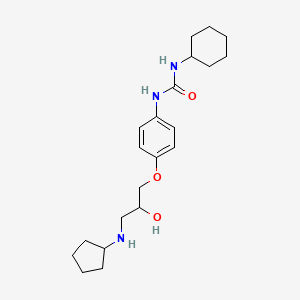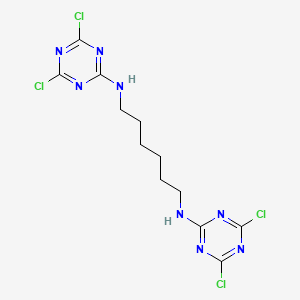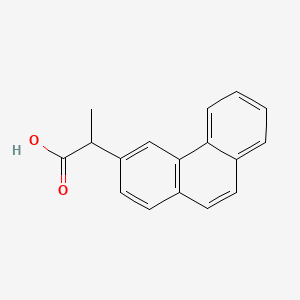
alpha-Methyl-3-phenanthreneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-3-phenanthreneacetic acid: is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-phenanthreneacetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of phenanthrene, followed by subsequent modifications to introduce the methyl and acetic acid groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-Methyl-3-phenanthreneacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can yield dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene ring
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) with a catalyst like Raney nickel (Ni) is used for reduction.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives
Applications De Recherche Scientifique
Alpha-Methyl-3-phenanthreneacetic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of alpha-Methyl-3-phenanthreneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Phenanthrene: A parent compound with similar structural properties but lacks the methyl and acetic acid groups.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings but different structural arrangement.
Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness: Alpha-Methyl-3-phenanthreneacetic acid is unique due to the presence of the methyl and acetic acid groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
40453-15-4 |
|---|---|
Formule moléculaire |
C17H14O2 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
2-phenanthren-3-ylpropanoic acid |
InChI |
InChI=1S/C17H14O2/c1-11(17(18)19)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11H,1H3,(H,18,19) |
Clé InChI |
BQGDBXHKMJKCKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
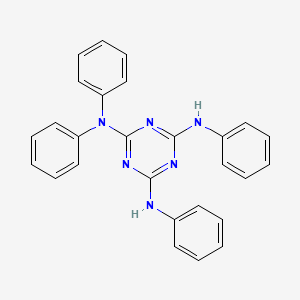

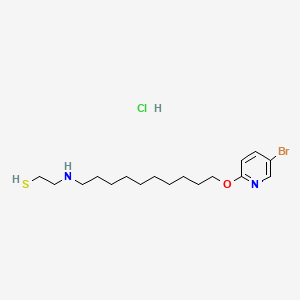




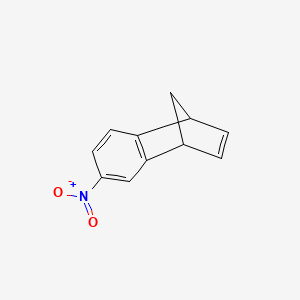
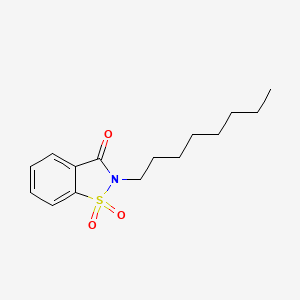
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

